molecular formula C6H7BrN2 B1280531 2-Bromo-3-methylpyridin-4-amine CAS No. 79055-61-1

2-Bromo-3-methylpyridin-4-amine

Cat. No.: B1280531
CAS No.: 79055-61-1
M. Wt: 187.04 g/mol
InChI Key: NYMGGRYETCRBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylpyridin-4-amine can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridin-4-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane .

Another method involves the Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst and a base . This method is efficient and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the Suzuki cross-coupling method can be adapted for industrial-scale production by optimizing reaction conditions and using cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridin-3-amine
  • 3-Bromo-4-methylpyridin-2-amine
  • 2-Amino-3-bromo-4-methylpyridine

Uniqueness

2-Bromo-3-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGGRYETCRBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505453
Record name 2-Bromo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-61-1
Record name 2-Bromo-3-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.